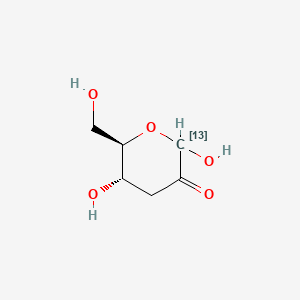
3-Deoxyglucosone-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxyglucosone-13C is a labeled form of 3-Deoxyglucosone, a reactive dicarbonyl compound. It is a key intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This compound is significant in the study of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes, atherosclerosis, and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Deoxyglucosone-13C can be synthesized through the Maillard reaction, where glucose reacts with amino acids like lysine or arginine . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound involves the use of labeled glucose (glucose-13C) as a starting material. The labeled glucose undergoes the Maillard reaction with amino acids under specific conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions
3-Deoxyglucosone-13C undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products
Oxidation: Produces various carbonyl compounds.
Reduction: Yields alcohol derivatives.
Substitution: Forms substituted products depending on the nucleophile used.
Scientific Research Applications
3-Deoxyglucosone-13C has a wide range of applications in scientific research:
Chemistry: Used to study the Maillard reaction and the formation of AGEs.
Biology: Investigates the role of AGEs in biological systems and their impact on cellular functions.
Medicine: Studies the involvement of AGEs in diseases like diabetes, atherosclerosis, and Alzheimer’s disease.
Mechanism of Action
3-Deoxyglucosone-13C exerts its effects through the formation of AGEs. It reacts with amino groups in proteins, lipids, and nucleic acids to form stable, irreversible adducts. These adducts can alter the structure and function of biomolecules, leading to cellular dysfunction and disease. The primary molecular targets include proteins like collagen and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methylglyoxal: Another reactive dicarbonyl compound involved in the formation of AGEs.
Glyoxal: A simpler dicarbonyl compound that also participates in glycation reactions.
Uniqueness
3-Deoxyglucosone-13C is unique due to its specific formation through the Maillard reaction and its role as a key intermediate in the production of AGEs. Its labeled form, this compound, allows for precise tracking and study in various research applications .
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)(213C)oxan-3-one |
InChI |
InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5+,6?/m0/s1/i6+1 |
InChI Key |
UHPMJDGOAZMIID-SGWUHDRASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[13CH](C1=O)O)CO)O |
Canonical SMILES |
C1C(C(OC(C1=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


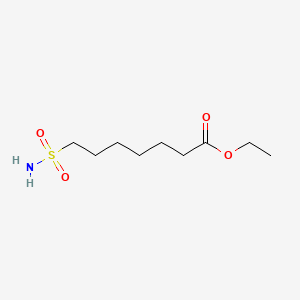
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
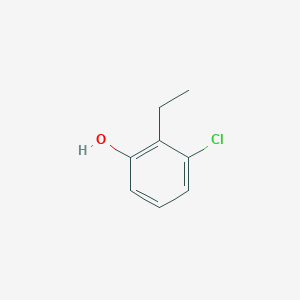
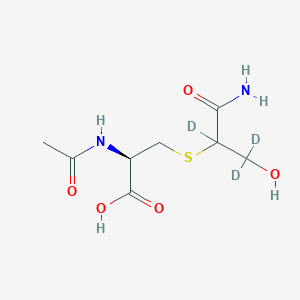
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
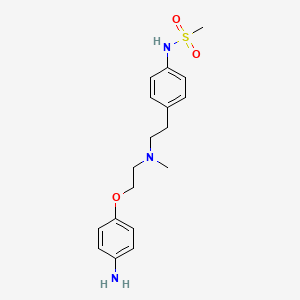

![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)

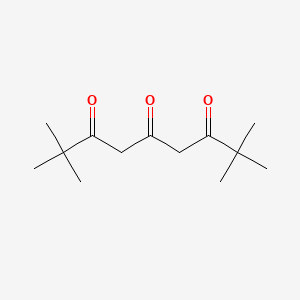
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)

